Cularimine
Description
Properties
CAS No. |
479-42-5 |
|---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(10S)-5,6,17-trimethoxy-2-oxa-11-azatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3,5,7,14(18),15-hexaene |
InChI |
InChI=1S/C19H21NO4/c1-21-14-5-4-11-6-7-20-13-8-12-9-16(22-2)17(23-3)10-15(12)24-19(14)18(11)13/h4-5,9-10,13,20H,6-8H2,1-3H3/t13-/m0/s1 |
InChI Key |
KTKYPZQQXSZXCE-ZDUSSCGKSA-N |
SMILES |
COC1=C2C3=C(CCNC3CC4=CC(=C(C=C4O2)OC)OC)C=C1 |
Isomeric SMILES |
COC1=C2C3=C(CCN[C@H]3CC4=CC(=C(C=C4O2)OC)OC)C=C1 |
Canonical SMILES |
COC1=C2C3=C(CCNC3CC4=CC(=C(C=C4O2)OC)OC)C=C1 |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Ullmann Condensation :
-
Oxidative Cyclization :
Example Pathway :
The synthesis of cularicine (a related compound) via Ullmann coupling and oxidative cyclization provides a template for this compound. For instance, 2-(2'-benzyloxyphenoxy)-4,5-methylenedioxybenzaldehyde undergoes cyclization with phosphoryl chloride to form the oxepinone core.
Palladium-Catalyzed α-Arylation
Modern approaches leverage palladium-mediated α-arylation to construct the dibenzoxepinone skeleton, a precursor to this compound.
Methodology:
-
Nucleophilic Aromatic Substitution (SNAr) :
-
Intramolecular α-Arylation :
Mechanism :
Palladium facilitates C–C bond formation between the α-position of the ketone and the aryl halide, enabling ring closure. This method avoids traditional oxidative coupling, reducing byproducts.
Resolution of Racemic Mixtures
Enantiopure this compound is obtained through chiral resolution or asymmetric catalysis.
Approaches:
| Method | Reagents/Catalysts | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Chiral Chromatography | Chiral stationary phases | 45–55 | >98 | |
| Asymmetric Catalysis | Rh₂(tetra-p-BrPhPTTL)₄ | 60–70 | 90–95 |
Note : Rhodium catalysts with chiral phosphine ligands enable enantioselective C–H functionalization, though yields remain moderate.
Alternative Routes: Copper-Mediated Ullmann Reactions
While less common, copper-mediated C–O bond formation has been explored for constructing the diphenyl ether linkage.
Limitations:
-
Low Yield : Copper catalysts often fail to achieve desired selectivity (e.g., <10% yield for this compound derivatives).
-
Byproducts : Competing side reactions (e.g., debenzylations) reduce efficiency.
Key Intermediates and Their Roles
Comparison of Synthetic Routes
Recent Advances and Challenges
-
Catalytic Efficiency : Modern Pd catalysts improve yields for α-arylation but remain costly.
-
Stereoselectivity : Achieving high e.e. (>90%) via Rh catalysis is feasible but requires optimized ligands.
-
Scalability : Ullmann-based methods face challenges in large-scale production due to copper toxicity and solvent waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
